N-(ciclopropilmetil)-1H-1,3-benzodiazol-5-carboxamida

Descripción general

Descripción

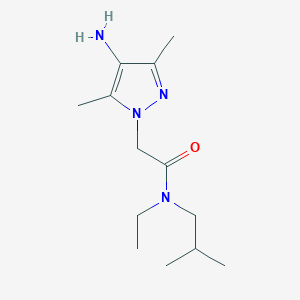

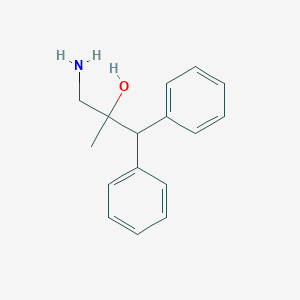

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Agentes anticancerígenos: Los investigadores han explorado derivados de este compuesto por su potencial como nuevos agentes anticancerígenos. El andamiaje de benzodiazol ofrece diversidad estructural, lo que permite modificaciones para mejorar la bioactividad y la selectividad contra tipos específicos de cáncer .

- Propiedades antimicrobianas: Los derivados de N-(ciclopropilmetil)-1H-1,3-benzodiazol-5-carboxamida han mostrado una prometedora actividad antimicrobiana. Su estructura única los convierte en candidatos interesantes para combatir infecciones bacterianas y fúngicas.

- Nanocristales y nanopartículas: El grupo ciclopropilmetil del compuesto se puede incorporar en nanocristales, influyendo en su tamaño, forma y propiedades. Estos nanocristales encuentran aplicaciones en optoelectrónica, catálisis y sistemas de administración de fármacos .

- Nanopartículas núcleo-capa: Mediante la funcionalización del núcleo de benzodiazol, los investigadores crean nanopartículas núcleo-capa con propiedades personalizadas. Estas estructuras híbridas son útiles en imagenología, detección y administración dirigida de fármacos .

- Síntesis de ciclopropano: La this compound sirve como precursor para los derivados de ciclopropano. Estos ciclopropanos son bloques de construcción valiosos en la síntesis orgánica, lo que permite la construcción de moléculas complejas.

- Reacciones enantioselectivas: Los investigadores han utilizado este compuesto en transformaciones enantioselectivas, lo que ha llevado a productos quirales. Su estructura única contribuye a una catálisis eficiente y una alta selectividad .

- Modulación del receptor GABA: Los derivados de benzodiazol, incluido este compuesto, interactúan con los receptores GABA. Investigar sus efectos sobre la señalización neuronal y la neurotransmisión es crucial para comprender la neurobiología y desarrollar posibles terapias .

- Sondas fluorescentes: Los derivados de benzodiazol modificados presentan propiedades fluorescentes. Los investigadores los utilizan como sondas para la imagenología celular, el estudio de procesos biológicos y el seguimiento de eventos intracelulares .

- Desarrollo de pesticidas: El grupo ciclopropilmetil se puede incorporar en agroquímicos. Los investigadores exploran su potencial como insecticida o fungicida, con el objetivo de un control de plagas respetuoso con el medio ambiente .

Descubrimiento de fármacos y química medicinal

Ciencia de los materiales y nanotecnología

Síntesis orgánica y catálisis

Farmacología y neurobiología

Fotofísica y materiales luminiscentes

Agroquímicos y control de plagas

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors in the central nervous system .

Mode of Action

It’s worth noting that compounds with similar structures often function as antagonists or modulators at their target sites .

Biochemical Pathways

It’s plausible that the compound could influence a variety of metabolic pathways, given the broad impact of similar compounds on biological systems .

Pharmacokinetics

Similar compounds are known to undergo extensive first-pass metabolism, which can significantly affect their bioavailability .

Result of Action

Similar compounds have been associated with a range of effects, from changes in receptor activity to alterations in cellular function .

Action Environment

The action of N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(13-6-8-1-2-8)9-3-4-10-11(5-9)15-7-14-10/h3-5,7-8H,1-2,6H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHZUGOKPRLJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC3=C(C=C2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)